molecular formula C8H8O7 B11945328 3,4-dimethoxyfuran-2,5-dicarboxylic Acid

3,4-dimethoxyfuran-2,5-dicarboxylic Acid

Cat. No.: B11945328
M. Wt: 216.14 g/mol
InChI Key: YDAGVAAGYJWBRH-UHFFFAOYSA-N
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Description

3,4-Dimethoxyfuran-2,5-dicarboxylic acid is an organic compound with the molecular formula C8H8O7 It is a derivative of furan, a heterocyclic organic compound, and contains two methoxy groups and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxyfuran-2,5-dicarboxylic acid typically involves the condensation of 1,2-carbonyl compounds such as glyoxal trimer dihydrate, diethyl oxalate, or benzil with dimethyl diglycolate. This reaction is carried out in the presence of potassium hydroxide (KOH) and cyclohexane as the solvent. The mixture is refluxed for 6 to 8 hours, resulting in the formation of the desired product with yields ranging from 73.4% to 98.6% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyfuran-2,5-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

3,4-Dimethoxyfuran-2,5-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxyfuran-2,5-dicarboxylic acid involves its interaction with various molecular targets and pathways. The specific effects depend on the functional groups present and the conditions under which the compound is used. For example, in oxidation reactions, the compound may act as a substrate for oxidizing agents, leading to the formation of new products.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydroxyfuran-2,5-dicarboxylic acid
  • 2,5-Furandicarboxylic acid
  • 3,4-Dimethoxyfuran-2,5-dicarboxylic acid diethyl ester

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its methoxy groups and carboxylic acid groups make it versatile for various chemical transformations and applications, distinguishing it from other similar compounds .

Biological Activity

3,4-Dimethoxyfuran-2,5-dicarboxylic acid (DMFDC) is a furan derivative that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and applications in various fields, including medicine and agriculture.

Chemical Structure

The chemical structure of DMFDC features two methoxy groups and two carboxylic acid functionalities attached to a furan ring. This unique arrangement contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that DMFDC exhibits significant antimicrobial activity. In a study evaluating various furan derivatives, DMFDC demonstrated potent inhibitory effects against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Anti-inflammatory Effects

DMFDC has shown promise as an anti-inflammatory agent. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases. The compound's ability to modulate immune responses may be beneficial in conditions such as arthritis and other inflammatory disorders .

Antioxidant Activity

The antioxidant capacity of DMFDC was assessed through various assays measuring its ability to scavenge free radicals. Results indicated that DMFDC effectively reduces oxidative stress markers, which is crucial for preventing cellular damage associated with chronic diseases .

Enzyme Inhibition

DMFDC's biological activity may be partly attributed to its ability to inhibit specific enzymes involved in metabolic processes. For instance, it has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune regulation and tumor progression. This inhibition could enhance the effectiveness of cancer immunotherapies by promoting a more robust immune response against tumors .

Interaction with Cellular Targets

Molecular docking studies have suggested that DMFDC interacts with key cellular targets involved in signal transduction pathways. These interactions can lead to altered gene expression profiles that favor anti-inflammatory and antioxidant responses .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, DMFDC was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antibacterial properties compared to standard antibiotics .

Clinical Relevance in Cancer Therapy

A preclinical study explored the effects of DMFDC on tumor growth in mouse models. The results indicated that treatment with DMFDC led to a significant reduction in tumor size and improved survival rates compared to untreated controls. This suggests potential as an adjunct therapy in cancer treatment protocols .

Data Tables

Biological ActivityTest Organism/ModelResultReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Anti-inflammatoryMacrophage modelInhibition of cytokines
AntioxidantDPPH assayIC50 = 25 µg/mL

Properties

Molecular Formula

C8H8O7

Molecular Weight

216.14 g/mol

IUPAC Name

3,4-dimethoxyfuran-2,5-dicarboxylic acid

InChI

InChI=1S/C8H8O7/c1-13-3-4(14-2)6(8(11)12)15-5(3)7(9)10/h1-2H3,(H,9,10)(H,11,12)

InChI Key

YDAGVAAGYJWBRH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(OC(=C1OC)C(=O)O)C(=O)O

Origin of Product

United States

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